Triazolo-pyrazinone derivative 1
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Overview
Description
Triazolo-pyrazinone derivative 1 is a heterocyclic compound that combines the structural features of triazole and pyrazinone rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triazolo-pyrazinone derivative 1 typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the use of isoamyl nitrite in dimethylformamide or sodium nitrite in aqueous acetic acid. The process begins with the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, such as N,N-diisopropylethylamine. The resulting diaminopyrazine is then treated with nitrite to form the desired triazolo-pyrazinone derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Triazolo-pyrazinone derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the triazole and pyrazinone rings.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides, often in the presence of a base such as potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Triazolo-pyrazinone derivative 1 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: this compound is explored as a potential therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of polymers and fluorescent probes
Mechanism of Action
The mechanism of action of triazolo-pyrazinone derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating biological pathways. For example, it has been shown to inhibit the mesenchymal-epithelial transition factor (c-Met) protein kinase, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Triazolo-pyrazinone derivative 1 can be compared with other similar compounds, such as triazolo-pyridazinone and triazolo-quinoxalinone derivatives. These compounds share structural similarities but differ in their biological activities and applications. For instance:
Triazolo-pyridazinone derivatives: Known for their antibacterial and anticancer properties.
Triazolo-quinoxalinone derivatives: Used as fluorescent probes and in materials science
The uniqueness of this compound lies in its specific interactions with biological targets and its versatility in various scientific applications.
Properties
Molecular Formula |
C26H18ClF3N4O3S |
---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenyl)phenyl]methylsulfonyl]-7-[2-methyl-3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C26H18ClF3N4O3S/c1-16-21(26(28,29)30)7-4-8-22(16)33-13-14-34-23(24(33)35)31-32-25(34)38(36,37)15-18-5-2-3-6-20(18)17-9-11-19(27)12-10-17/h2-14H,15H2,1H3 |
InChI Key |
BEOJDRXHECGYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CN3C(=NN=C3S(=O)(=O)CC4=CC=CC=C4C5=CC=C(C=C5)Cl)C2=O)C(F)(F)F |
Origin of Product |
United States |
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